molecular formula C6H5Br2N B1300354 3,5-Dibromo-4-methylpyridine CAS No. 3430-23-7

3,5-Dibromo-4-methylpyridine

Cat. No. B1300354
CAS RN: 3430-23-7
M. Wt: 250.92 g/mol
InChI Key: BNCGUATWCKZLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dibromo-4-methylpyridine derivatives has been explored through various methodologies. One approach involves the lithiation of 3,5-dibromopyridine with LDA, followed by a reaction with electrophiles to yield 4-alkyl-3,5-dibromopyridines in high yield . This method also allows for further functionalization to create 3-bromo-4,5-dialkylpyridines and 3,4,5-trialkylpyridines through sequential metal-halogen exchange reactions . Another synthetic route reported is the direct bromination of 2,2'-bipyridine hydrobromide salt, leading to the selective synthesis of brominated bipyridines . These methods demonstrate the versatility and reactivity of halogenated pyridines in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly altered by the introduction of substituents, which can affect their physical and chemical properties. For instance, the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibits one of the shortest N...H...O hydrogen bridges, indicating a strong interaction between the molecules . This kind of structural information is crucial for understanding the behavior of these compounds in various chemical contexts.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is a key aspect of their chemical behavior. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, which is a valuable transformation in the synthesis of carbon-substituted pyridines . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined, showcasing the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromo-4-methylpyridine derivatives are influenced by their molecular structure. The introduction of alkyl groups can lead to the formation of weak nucleophilic bases, as seen with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a double Janus group effect protecting the heteroatom from electrophilic attack . Additionally, solvent-dependent coordination polymers have been synthesized, demonstrating the influence of solvents on the self-assembly and structure of Co(II) complexes with pyridine derivatives . These findings highlight the importance of molecular design in dictating the properties of these compounds.

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : 3,5-Dibromo-4-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The exact method of synthesis is not specified in the source, but it involves the use of 3,5-Dibromo-4-methylpyridine as an intermediate .
    • Results : TFMP derivatives have been used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides

    • Field : Pharmaceutical Research
    • Application : 3-Bromo-4-methylpyridine, a compound related to 3,5-Dibromo-4-methylpyridine, is used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides .
    • Method : The exact method of preparation is not specified in the source, but it involves the use of 3-Bromo-4-methylpyridine as a building block .
    • Results : These compounds are used as potent phosphodiesterase type 4 (PDE4) inhibitors .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
    • Field : Pharmaceutical Research
    • Application : 3,5-Dibromo-4-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps . The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine gives more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
    • Results : The synthesized inhibitors have shown potent inhibitory activity against p38α MAP kinase .

Safety And Hazards

Safety information for 3,5-Dibromo-4-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology of 3,5-Dibromo-4-methylpyridine has further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

3,5-dibromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGUATWCKZLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356067
Record name 3,5-Dibromo-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methylpyridine

CAS RN

3430-23-7
Record name 3,5-Dibromo-4-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-methylpyridine
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Synthesis routes and methods I

Procedure details

A solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise, under argon, to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) maintained at −10° C. The reaction mixture is cooled to −78° C. and then a solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), cooled to −78° C., is added dropwise. The reaction mixture is stirred for 30 min and then methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise. The stirring is maintained for 2 h at −78° C. A saturated aqueous NH4Cl solution (120 ml) is added. After evaporation of the solvents, the reaction mixture is extracted with EtOAc. The organic phase is washed with brine, dried over MgSO4 and evaporated. The yellow solid obtained is taken up with EtOAc. The suspension is filtered. The filtrate is evaporated and the residue is chromatographed on silica gel, elution being carried out with a petroleum ether/EtOAc (97.5/2.5) mixture. 1.67 g of product are obtained in the form of a white solid.
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0 (± 1) mol
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3.6 mL
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16 mL
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145 mL
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5.92 g
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200 mL
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2.17 mL
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120 mL
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Synthesis routes and methods II

Procedure details

A solution of dry diisopropylamine (11.0 g, 108 mmol) in dry THF under nitrogen was cooled with a −78° C. bath, and n-butyl lithium (2.50 M in hexane, 39 mL) was added. The reactant solution was warmed to ambient temperature, and then cooled to −78° C. again. A solution of 3,5-dibromopyridine (22 g, 93 mmol) in dry THF was added. After stirring at −78° C. for 30 min, CH3I (17 g, 120 mmol) was added, the mixture was warmed to ambient temperature and stirred over night. The reaction was quenched with water, extracted with EtOAc, the organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated. The residue was purified by column chromatography to afford 3,5-dibromo-4-methylpyridine: 1H-NMR (400 MHz, CDCl3) ppm 8.55 (s, 2H), 2.55 (s, 3H);
Quantity
11 g
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39 mL
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22 g
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17 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Medjani, O Brihi, H Bouraoui, N Hamdouni… - IUCrData, 2016 - scripts.iucr.org
The title compound, C6H5Br2N, lies on a mirror plane. In the crystal, molecules are linked by Br⋯N and Br⋯Br interactions, forming zigzag chains along [010]. The chains are linked by …
Number of citations: 4 scripts.iucr.org
G Le-Hoang, L Guénée, S Naseri, C Besnard… - Helv. Chim …, 2023 - researchgate.net
The binding of the terdentate precursor 2, 2о-(4-methyl-3, 5-divinylpyridine-2, 6-diyl) bis (1-allyl-5-bromo-1H-benzo [d] imidazole)(1) to the lanthanide container [Ln (hfac) 3](Ln= La, Eu, …
Number of citations: 1 www.researchgate.net
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
Diffuse intrinsic pontine glioma is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led to the …
Number of citations: 16 pubs.acs.org
D Ensan - 2020 - search.proquest.com
Diffuse intrinsic pontine glioma (DIPG) is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led …
Number of citations: 3 search.proquest.com
T Momeni, V Zadsirjan, M Hadi Meshkatalsadat… - …, 2022 - Wiley Online Library
Cobalt‐catalyzed has attracted much attention, and being used to the total synthesis of a wide range of naturally occurring compounds having complex structures. The chemist of natural …
AD Dunn, A Currie, LE Hayes - Journal für Praktische Chemie, 1989 - Wiley Online Library
The bromination of all ten possible aminopicolines 1–10 was investigated. In general, the major brominated product was that corresponding to electrophilic attack at the sites para or …
Number of citations: 15 onlinelibrary.wiley.com
X Peng, M Fu, J Ou, R Cao, H Song, XY Liu, Y Qin - Tetrahedron Letters, 2020 - Elsevier
A short total synthesis of the indolopyridine alkaloids angustine (1) and angustoline (2) has been achieved in five and six steps, respectively. Two key steps for assembly of the …
Number of citations: 3 www.sciencedirect.com
M Medjani, A Boudjada - 2018 - archives.umc.edu.dz
Structure et spectroscopie (IR, Raman et neutron) des molécules aromatiques encagées dans des dérivés de triazines Page 1 UNIVERSITÉ FRЀRES MENTOURI-CONSTANTINE 1 …
Number of citations: 0 archives.umc.edu.dz

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